

An In-depth Technical Guide to the Physical Properties of Deuterium Hydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deuterium hydride*

Cat. No.: *B084252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **deuterium hydride** (HD). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Introduction

Deuterium hydride, a diatomic molecule composed of a protium (¹H) and a deuterium (²H or D) atom, is a significant isotopologue of molecular hydrogen.[1][2] Its unique physical characteristics, stemming from the mass difference between its constituent isotopes, make it a subject of interest in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy, astrophysics, and kinetic isotope effect studies.[2][3][4] This guide details its fundamental physical properties, supported by experimental data and methodologies.

Core Physical Properties

The physical properties of **deuterium hydride** are summarized in the tables below for easy reference and comparison.

Table 1: General and Molar Properties of **Deuterium Hydride**

Property	Value	Source(s)
Chemical Formula	DH	[5][6]
Molecular Weight	3.022 g/mol	[3][5][7]
CAS Registry Number	13983-20-5	[3][5][6]
Appearance	Colorless gas	[1]
Odor	Odorless	[1]

Table 2: Thermal and Density Properties of **Deuterium Hydride**

Property	Value	Conditions	Source(s)
Boiling Point	-252.8 °C (-422.04 °F; 20.35 K)	at 760 mmHg	[1][3][8][9][10][11]
Melting Point	-259.2 °C (-434.56 °F; 13.95 K)	-	[1][3][8][9][10][11]
Density	0.084 g/L	at 0°C	[1]
Vapor Density	0.07	at 21°C (vs air)	[10][11]

Table 3: Structural Property of **Deuterium Hydride**

Property	Value	Source(s)
Bond Length (re)	0.741 Å	[12][13]

Experimental Protocols

The determination of the physical properties of **deuterium hydride** involves various experimental techniques. Below are summaries of methodologies cited in the literature.

3.1. Synthesis of **Deuterium Hydride**

A common laboratory-scale synthesis of **deuterium hydride** involves the reaction of a metal hydride with a deuterated source. For instance, sodium hydride (NaH) can be treated with deuterated water (D_2O) to produce **deuterium hydride** gas and sodium deuterioxide (NaOD). [2]

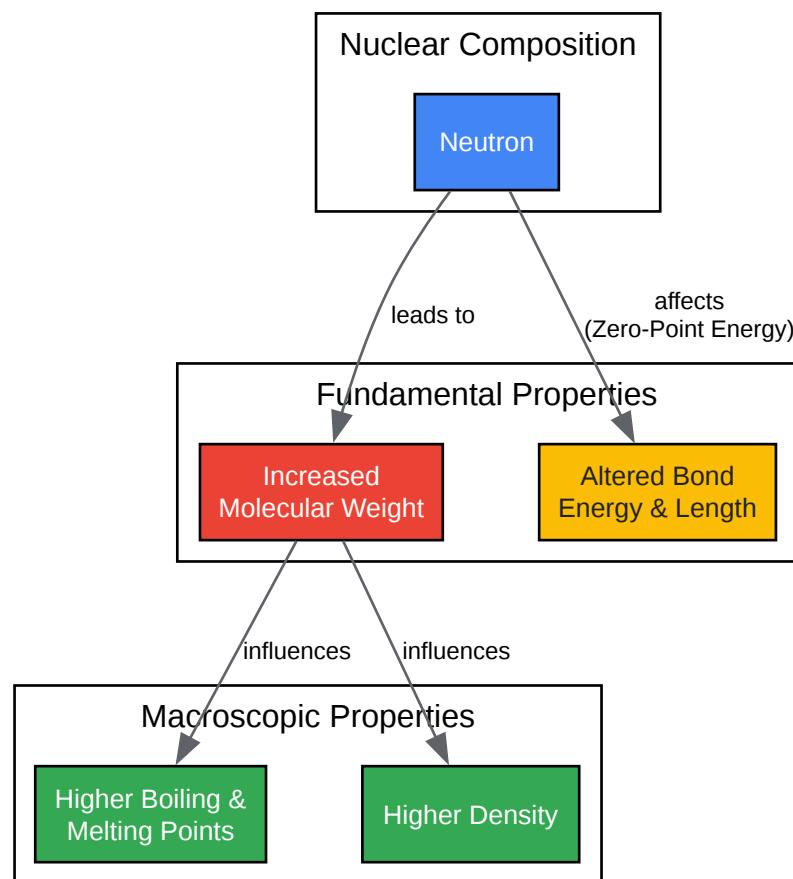
- Reaction: $NaH + D_2O \rightarrow HD + NaOD$ [2]

The resulting gas mixture can be purified to isolate **deuterium hydride**. Commercial suppliers often provide high-purity **deuterium hydride** with specified isotopic enrichment.

3.2. Spectroscopic Analysis for Structural and Property Determination

Spectroscopic methods are fundamental to characterizing **deuterium hydride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2H NMR are powerful tools for studying **deuterium hydride**. The 1H NMR spectrum of HD shows a characteristic 1:1:1 triplet due to the coupling of the proton with the deuterium nucleus (spin $I=1$). [2] This technique is also used to determine the extent of deuterium incorporation in hydride complexes. [14]
- Infrared (IR) Spectroscopy: The vibrational frequency of the D-H bond is significantly different from the H-H and D-D bonds due to the mass difference. This allows for the easy differentiation of deuterated compounds using IR spectroscopy. [4]
- Mass Spectrometry: Mass spectrometry is used to distinguish between the stable isotopes of hydrogen and is a key analytical tool in experiments involving deuterium production and hydrogen-deuterium exchange. [4][15] Experimental setups for studying deuterium production often employ a residual gas analyzer (RGA), a type of mass spectrometer, to monitor the relative abundances of H_2 , HD, and D_2 . [16]


3.3. Determination of Thermal Properties

The boiling and melting points of **deuterium hydride** are determined using standard cryogenic techniques. These involve cooling the gas until it liquefies and then solidifies, with precise temperature measurements taken at the phase transitions.

Logical Relationships of Physical Properties

The physical properties of **deuterium hydride** are intrinsically linked. The increased mass due to the presence of a neutron in the deuterium nucleus is the primary driver for the differences observed when compared to dihydrogen (H_2).

Relationship of Deuterium Hydride's Physical Properties

[Click to download full resolution via product page](#)

Caption: Interrelation of **Deuterium Hydride's Physical Properties**.

Conclusion

The physical properties of **deuterium hydride** are well-characterized and demonstrate the significant impact of isotopic substitution on molecular characteristics. The data and methodologies presented in this guide serve as a valuable resource for professionals in research and drug development, aiding in the design and interpretation of experiments where

deuterium labeling is employed. The distinct properties of HD, from its molecular weight to its spectroscopic signatures, provide a foundation for its diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disposal Deuterium hydride (HD) — Synergy Recycling [synergy-recycling.co.uk]
- 2. Hydrogen deuteride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. deuterium hydride [webbook.nist.gov]
- 6. deuterium hydride [webbook.nist.gov]
- 7. Deuterium hydride | H2 | CID 167583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 13983-20-5 CAS MSDS (DEUTERIUM HYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Cas 13983-20-5,DEUTERIUM HYDRIDE | lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 13. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Deuterium Hydride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084252#what-are-the-physical-properties-of-deuterium-hydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com